molecular formula C23H18N4OS2 B2655979 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide CAS No. 895417-20-6

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2655979
CAS No.: 895417-20-6
M. Wt: 430.54
InChI Key: PTMBBJYBMJMNME-UHFFFAOYSA-N
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Description

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide (CAS 922870-49-3) is a synthetic small molecule with a molecular formula of C23H18N4OS2 and a molecular weight of 430.5 . This compound belongs to the class of benzothiazole derivatives, which are privileged scaffolds in medicinal chemistry due to their planar, electron-rich structure that enables key interactions with biological targets, such as π-π stacking and hydrogen bonding . Benzo[d]thiazole-based compounds are extensively investigated for their diverse pharmacological potential, particularly in oncology research. Molecular hybrids incorporating this pharmacophore are rationally designed to inhibit key oncogenic targets, with the epidermal growth factor receptor (EGFR) and its downstream PI3K/AKT/mTOR signaling pathway being of significant interest for the development of novel anti-cancer agents, especially against challenging types like breast cancer . The specific structural features of this compound—including dual heterocyclic systems and a carboxamide linker—suggest potential for use as a versatile building block in organic synthesis and as a key intermediate for developing focused molecular hybrids, such as those combined with 1,2,3-triazole rings to enhance binding affinity and metabolic stability . This product is intended for non-human research applications only and is not intended for diagnostic, therapeutic, or veterinary use. Researchers can rely on the high purity and quality of this compound for their investigative studies in drug discovery and chemical biology.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4OS2/c1-14-9-10-19-20(15(14)2)26-23(30-19)27(13-16-6-5-11-24-12-16)22(28)21-25-17-7-3-4-8-18(17)29-21/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMBBJYBMJMNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes two benzo[d]thiazole moieties and a pyridine group. The molecular formula is C19H18N4O1S2C_{19}H_{18}N_{4}O_{1}S_{2}, with a molecular weight of approximately 378.45 g/mol. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : This is achieved through cyclization reactions involving precursors such as 2-aminothiophenol and α-haloketones.
  • Dimethylation : The introduction of dimethyl groups can be performed using methylating agents like methyl iodide.
  • Pyridine Substituents : These are incorporated through nucleophilic substitution reactions to yield the final carboxamide structure.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study evaluating various benzothiazole derivatives demonstrated that certain compounds showed strong antiproliferative effects against cancer cell lines, indicating potential as chemotherapeutic agents .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Benzothiazole derivatives have been shown to possess activity against a variety of pathogens, including bacteria and fungi. For instance, related compounds have been evaluated for their effectiveness against resistant strains of bacteria, showing significant inhibition zones in agar diffusion assays .

Neuroprotective Effects

Some studies have reported neuroprotective effects associated with benzothiazole derivatives. In particular, compounds containing similar scaffolds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is critical in conditions like Alzheimer’s disease .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of benzothiazole derivatives and evaluated their cytotoxicity against various cancer cell lines using the MTT assay. Among the synthesized compounds, one derivative exhibited an IC50 value of 12 µM against breast cancer cells, indicating substantial anticancer activity .

Case Study 2: Antimicrobial Assessment

In another investigation, a related benzothiazole compound was tested for its antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed minimum inhibitory concentrations (MICs) as low as 8 µg/mL for S. aureus, highlighting the compound's potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamideOne methyl group on benzothiazoleModerate anticancer activity
N-(benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamideNo methyl groups on benzothiazoleLow antimicrobial activity

The presence of two methyl groups in this compound enhances its steric and electronic properties compared to similar compounds, which may influence its biological activity positively.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Research indicates that derivatives of benzothiazole, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Antiviral Properties
Recent investigations into benzothiazole derivatives highlight their antiviral activity against several viruses, including H5N1 and SARS-CoV-2. The mechanism of action typically involves the inhibition of viral replication and interference with viral entry into host cells . This makes compounds like N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide promising candidates for further development as antiviral agents.

Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits activity against a range of bacteria and fungi, making it a potential candidate for the development of new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Mechanisms of Action
The biological activity of this compound can be attributed to its ability to interact with various biological targets. These include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation: It can act on cellular receptors that play crucial roles in signaling pathways related to inflammation and immune response.

Material Science Applications

Photonic Materials
The unique electronic properties of benzothiazole derivatives allow them to be utilized in the development of photonic materials. These materials can be employed in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into these systems can enhance their efficiency and stability .

Case Studies

Case Study 1: Anticancer Research
In a study published by MDPI, researchers synthesized a series of benzothiazole derivatives and evaluated their cytotoxic effects on breast cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition, suggesting their potential as therapeutic agents .

Case Study 2: Antiviral Activity
A recent investigation assessed the antiviral efficacy of several benzothiazole derivatives against SARS-CoV-2. The study found that specific modifications to the benzothiazole core significantly enhanced antiviral activity, indicating that compounds like this compound could be optimized for better efficacy .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound’s structural uniqueness lies in its benzo[d]thiazole core fused to a benzene ring, distinguishing it from thiazolo[4,5-b]pyridine derivatives (e.g., compounds 1–32 in ), which feature a pyridine-thiazole fusion. Key structural differences include:

  • Core Heterocycles: Benzo[d]thiazole (benzene fused to thiazole) vs. thiazolo[4,5-b]pyridine (pyridine fused to thiazole).
  • Substituents : The 4,5-dimethyl groups on the benzo[d]thiazole may reduce steric hindrance compared to bulkier substituents (e.g., arylidene or sulfanyl groups in compounds 17–22 and 11–14) .

Pharmacological Implications

  • Bioactivity : Thiazolo[4,5-b]pyridine derivatives (e.g., compounds 1–32) exhibit antimicrobial and enzyme-inhibitory activities, likely due to heterocyclic interactions with biological targets. The benzo[d]thiazole core in the target compound may offer enhanced binding to hydrophobic enzyme pockets .
  • Solubility : The pyridin-3-ylmethyl group could improve aqueous solubility relative to purely lipophilic derivatives (e.g., compound 16 with a thioxo-thiazolidine substituent) .
  • Metabolic Stability : Methyl groups on the benzo[d]thiazole may slow oxidative metabolism compared to unsubstituted analogs .

Data Table: Structural and Functional Comparison

Compound Class/ID Core Structure Key Substituents Hypothesized Activity
Target Compound Benzo[d]thiazole 4,5-dimethyl, pyridin-3-ylmethyl Kinase inhibition, anticancer
Thiazolo[4,5-b]pyridines (1–10) Thiazolo[4,5-b]pyridine Hydrazide, carboxylic acid Antimicrobial, enzyme inhibition
Hetaryl-sulfanyl (11–14) Thiazolo[4,5-b]pyridine Sulfanyl, acetic acid Antibacterial
Oxadiazole (15) Thiazolo[4,5-b]pyridine 1,3,4-Oxadiazole Antifungal
Thioxo-thiazolidine (16) Thiazolo[4,5-b]pyridine Thioxo-thiazolidine Anti-inflammatory

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